2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide
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Overview
Description
2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of chlorine and fluorine atoms on the pyridine ring, along with an oxan-4-yl and propan-2-yl substituent on the carboxamide group
Scientific Research Applications
Chemistry: In chemistry, 2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the halogenation of pyridine derivatives to introduce chlorine and fluorine atoms. This is followed by the formation of the carboxamide group through amide coupling reactions. The oxan-4-yl and propan-2-yl groups are introduced via nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxan-4-yl group, leading to the formation of oxan-4-one derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to the corresponding amine.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxan-4-one derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide involves its interaction with specific molecular targets. The chlorine and fluorine atoms on the pyridine ring can form halogen bonds with target proteins, while the carboxamide group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
2,6-Dichloro-5-fluoropyridine: Lacks the carboxamide and oxan-4-yl groups, making it less versatile in chemical reactions.
N-(Oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide: Lacks the halogen substituents, which may reduce its reactivity and binding affinity.
2,6-Dichloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide: Lacks the fluorine atom, which can affect its chemical properties and biological activity.
Uniqueness: 2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide is unique due to the combination of halogen atoms and the oxan-4-yl group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,6-dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2FN2O2/c1-8(2)19(9-3-5-21-6-4-9)14(20)10-7-11(17)13(16)18-12(10)15/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMNSLHKGBQPLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCOCC1)C(=O)C2=CC(=C(N=C2Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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